3-(4-chlorophenyl)-1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and a quinolizidine moiety.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-pyrazole-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the quinolizidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-chlorophenyl)-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
- 3-(4-Chlorophenyl)selanyl-1-methyl-1H-indole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C21H27ClN4O |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H27ClN4O/c1-25-20(13-18(24-25)15-7-9-17(22)10-8-15)21(27)23-14-16-5-4-12-26-11-3-2-6-19(16)26/h7-10,13,16,19H,2-6,11-12,14H2,1H3,(H,23,27) |
InChI Key |
DTIIDUXSMLUFKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.